sodium;2-oxo-3-phenylpropanoate
Description
Sodium 2-oxo-3-phenylpropanoate (CAS 114-76-1), also known as sodium phenylpyruvate, is the sodium salt of 2-oxo-3-phenylpropanoic acid. Its molecular formula is C₉H₇NaO₃, with a molecular weight of 186.14 g/mol . This compound is highly water-soluble, exhibits a melting point >300°C, and is stable under standard storage conditions (2–8°C) . It is widely used in biochemical research, particularly in metabolomics studies (e.g., cardiovascular disease biomarker analysis) , and serves as a key intermediate in phenylalanine metabolism pathways .
Properties
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGYVGKMCRDEAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Calcium phenylpyruvate reacts with sodium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation:
Key parameters :
Table 1: Ion Exchange Method Performance
This method’s efficiency stems from minimal byproduct formation and compatibility with continuous flow reactors.
Direct Neutralization of Phenylpyruvic Acid
While less common industrially, direct neutralization of phenylpyruvic acid with sodium hydroxide offers a straightforward laboratory-scale route:
Optimization Challenges
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pH Control : Neutralization requires precise pH adjustment to 7.0–7.5 to avoid lactonization or decarboxylation.
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Temperature : Conducted at 0–5°C to suppress side reactions, followed by gradual warming to 25°C.
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Solvent Systems : Ethanol-water mixtures (4:1 v/v) enhance solubility and crystallization.
Table 2: Neutralization Method Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (NMR) | 95–97% | |
| Scale | Laboratory (≤1 kg) |
This method is limited by lower yields compared to ion exchange but remains valuable for small-scale applications.
Ester Hydrolysis of Methyl Phenylpyruvate
Methyl phenylpyruvate serves as a precursor for sodium phenylpyruvate via saponification. Patent WO2016046843A1 outlines ester hydrolysis in multi-step syntheses, though adaptations for direct salt formation are feasible.
Hydrolysis Protocol
Table 3: Hydrolysis Method Efficiency
This route is advantageous for integrating with upstream esterification processes but requires stringent control over hydrolysis conditions.
Comparative Analysis of Methods
Yield and Scalability
Purity and Byproducts
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Ion exchange generates minimal impurities (≤2% residual calcium).
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Neutralization risks lactone byproducts if pH exceeds 8.0.
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Hydrolysis may retain ester impurities without rigorous extraction.
Industrial vs. Laboratory-Scale Considerations
Industrial Optimization
Laboratory Best Practices
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Crystallization : Ethanol-water (9:1) achieves >95% recovery for neutralization.
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Analytical Validation : NMR (δ 2.8 ppm for α-keto proton) and HPLC (tR = 4.2 min on C18 column).
Emerging Methodologies and Research Gaps
Recent advances in enzymatic transamination (e.g., using L-aspartate transaminase) hint at biocatalytic routes, though peer-reviewed data remains sparse. Additionally, solvent-free mechanochemical synthesis could reduce environmental impact but requires yield validation .
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 67106 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 67106 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 67106 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
The compound with Chemical Abstracts Service number 67106 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various materials and products.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 67106 involves its interaction with specific molecular targets and pathways These interactions result in the modulation of biological processes and the exertion of its effects
Comparison with Similar Compounds
Ethyl 2-Oxo-3-Phenylpropanoate
- Structure : Ester derivative of phenylpyruvic acid.
- Formula : C₁₁H₁₂O₃; molecular weight: 192.21 g/mol .
- Key Differences: Solubility: Less polar than the sodium salt, leading to higher solubility in organic solvents (e.g., dichloromethane, ethanol) . Applications: Used as a substrate in biocatalytic reductions (e.g., alcohol dehydrogenase-mediated reactions) to produce chiral alcohols with high enantiomeric excess (e.g., 84–99.9% conversion rates) . Safety: Unlike the sodium salt, ethyl esters generally require handling under inert conditions due to flammability and reactivity with reducing agents .
Potassium 2,2-Difluoro-3-Oxo-3-Phenylpropanoate
- Structure : Potassium salt with difluoro substitution at the α-carbon.
- Formula : C₉H₅F₂KO₃ (exact formula varies with substituents) .
- Key Differences: Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity at the α-carbon, enhancing reactivity in decarboxylative coupling reactions . Metabolic Stability: Difluoro substitution reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs like sodium phenylpyruvate . Synthesis: Prepared via literature methods for remote C–H bond functionalization, contrasting with the straightforward salt formation of sodium phenylpyruvate .
3,4-Dihydroxyphenylpyruvate
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
- Structure : Fluorinated ester derivative.
- Formula : C₁₁H₁₁FO₃; molecular weight: 210.20 g/mol .
- Key Differences: Boiling Point: Fluorination raises the boiling point (~299°C) compared to non-fluorinated esters (~192°C for ethyl phenylpyruvate) . Applications: Used in medicinal chemistry to synthesize fluorinated analogs of bioactive molecules .
Tabular Comparison of Key Properties
Q & A
Q. What strategies optimize reaction conditions for synthesizing derivatives of sodium 2-oxo-3-phenylpropanoate?
- Methodological Answer :
- Oxidation/Reduction : Use NaBH to reduce the ketone to a hydroxyl group or KMnO for further oxidation.
- Derivatization : Introduce alkyl groups via nucleophilic substitution using alkyl halides in DMF with NaH as a base. Monitor reaction progress by TLC and purify derivatives via column chromatography .
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